molecular formula C7H8BrN B1590421 2-(2-Bromoethyl)pyridine CAS No. 39232-04-7

2-(2-Bromoethyl)pyridine

Cat. No.: B1590421
CAS No.: 39232-04-7
M. Wt: 186.05 g/mol
InChI Key: VZWCPLGFXOCGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)pyridine can be synthesized by reacting pyridine with ethyl bromide under appropriate conditions . The specific reaction conditions may vary depending on the synthetic route chosen. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Scientific Research Applications

Chemical Properties and Reactivity

The presence of the bromoethyl group in 2-(2-Bromoethyl)pyridine makes it highly reactive, particularly in nucleophilic substitution reactions. This reactivity is crucial for its use as a precursor in synthesizing more complex molecules. The compound can undergo various transformations, including:

  • Nucleophilic substitutions : The bromoethyl group can be replaced by nucleophiles, allowing for the formation of diverse derivatives.
  • Formation of heterocycles : It can serve as a starting material for synthesizing other heterocyclic compounds.

Organic Synthesis

This compound is primarily utilized as a precursor in the synthesis of various biologically active molecules. For instance:

  • Synthesis of Pyridone Derivatives : It has been used to synthesize pyridone derivatives via nucleophilic substitution reactions. These derivatives have shown potential pharmacological activities, including anti-thrombolytic effects .
  • Formation of Chiral Compounds : The compound has been employed to create chiral pyridine derivatives that can act as chiral dopants in liquid crystals, enhancing their optical properties .

Case Studies

  • Pyridine-Based Derivatives : A study demonstrated the successful synthesis of novel pyridine derivatives through palladium-catalyzed cross-coupling reactions using this compound as a key intermediate. These derivatives exhibited significant biological activity, indicating their potential as therapeutic agents .
  • Biological Interaction Studies : Research has indicated that this compound interacts with proteins and nucleic acids, suggesting its relevance in drug interaction studies and toxicity assessments. Preliminary data highlight its potential effects on cellular mechanisms, warranting further investigation into its pharmacokinetics.

Table 1: Summary of Chemical Transformations Involving this compound

Reaction TypeProduct TypeYield (%)References
Nucleophilic SubstitutionPyridone DerivativesVaries
Cross-Coupling ReactionsNovel Pyridine DerivativesModerate to Good
Formation of HeterocyclesVarious HeterocyclesVaries

Table 2: Biological Activities of Pyridine Derivatives Synthesized from this compound

CompoundActivity TypeActivity Level (%)References
Compound 2iAnti-Thrombolytic31.61
Compound 4bBiofilm Inhibition41.32
Compound 2fAntibacterial Activity90.95

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)pyridine involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing it to interact with various molecular targets and pathways . These interactions can result in the modulation of biological processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

2-(2-Bromoethyl)pyridine can be compared with other similar compounds, such as:

    2-(2-Chloroethyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.

    2-(2-Iodoethyl)pyridine: Contains an iodine atom instead of bromine.

    2-(2-Fluoroethyl)pyridine: Contains a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom. This makes it a valuable compound in various fields of research and industry .

Biological Activity

2-(2-Bromoethyl)pyridine is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. This article explores the biological activity of this compound, drawing on various research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a bromoethyl group. The presence of the bromoethyl moiety allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Its molecular formula is C8_{8}H9_{9}BrN, and it has been identified as a precursor for synthesizing more complex biologically active compounds.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, antiviral, and anticancer properties. The compound's pyridine nucleus is known for its therapeutic potential, contributing to activities such as:

  • Antimicrobial : Research indicates that pyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the pyridine structure can enhance its efficacy against various pathogens .
  • Antiviral : The compound has been explored for its potential against viral infections, particularly in light of recent global health challenges. Pyridine derivatives are being investigated for their ability to inhibit viral replication and modulate immune responses .
  • Anticancer : Some studies suggest that compounds containing the pyridine scaffold can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Antimicrobial Activity

A study focusing on the antimicrobial properties of pyridine derivatives highlighted that this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit cell division .

CompoundActivityMechanism
This compoundAntibacterialDisruption of cell membrane integrity
3-(Bromomethyl)pyridineAntifungalInhibition of fungal cell wall synthesis

Antiviral Properties

In the context of antiviral research, this compound has been evaluated for its potential against RNA viruses. Preliminary results suggest that it may inhibit viral entry into host cells by interfering with receptor binding sites .

Anticancer Studies

Research conducted on various pyridine derivatives indicated that compounds similar to this compound could induce cell cycle arrest in cancer cells. This effect was linked to the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that variations in substituents on the pyridine ring significantly influence biological activity. For example:

  • Electron-withdrawing groups enhance the compound's reactivity and biological efficacy.
  • Alkyl chain length affects the potency; optimal lengths have been identified through systematic SAR analyses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromoethyl)pyridine, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound is typically synthesized via conjugate addition reactions. For example, bromoethyl-substituted heterocycles like 2-(2-bromoethyl)piperidine can react with alkyl acrylates under controlled conditions to form derivatives such as Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3c) . Key parameters include:

  • Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in reductive alkylation .
  • Solvent Choice : Anhydrous solvents like THF or CH₂Cl₂ prevent hydrolysis of reactive intermediates .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
    Purification via column chromatography under inert atmospheres (N₂/Ar) ensures product stability .

Q. How should researchers safely handle and store this compound to avoid degradation?

  • Methodological Answer :

  • Storage : Store in sealed, moisture-free containers at room temperature, away from light. Desiccants like silica gel are recommended .
  • Handling : Use PPE (nitrile gloves, safety goggles) and local exhaust ventilation to limit inhalation exposure .
  • Decomposition Risks : Avoid contact with strong bases or oxidizing agents, as the bromoethyl group is prone to elimination reactions .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing reaction intermediates of this compound derivatives?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR in CDCl₃ resolve signals for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and pyridine protons (δ ~7.0–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~650 cm⁻¹ (C-Br stretch) and ~1600 cm⁻¹ (pyridine ring vibrations) confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₇H₉Br₂N at m/z 266.96) and fragmentation patterns .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on the pyridine ring (e.g., mesityl groups) hinder nucleophilic attack at the bromoethyl position, favoring aryl coupling instead .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the pyridine ring enhance the electrophilicity of the bromoethyl group, accelerating SN₂ substitutions .
  • Mechanistic Insights : Computational studies (DFT) predict transition states for Suzuki-Miyaura couplings, guiding ligand selection (e.g., bidentate P,N ligands) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protection of Reactive Sites : Temporarily block the pyridine nitrogen with Boc groups to prevent undesired coordination in metal-catalyzed reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nucleophilic substitutions .
  • Additive Use : Catalytic KI promotes halogen exchange (Finkelstein reaction), improving yields in bromide-to-iodide transformations .

Application-Oriented Questions

Q. How is this compound utilized in designing CNS-targeting pharmaceutical intermediates?

  • Methodological Answer : The bromoethyl group serves as a versatile handle for introducing pharmacophores. For example:

  • Neuroactive Agents : Coupling with chloromethylphenyl groups (via Suzuki reactions) generates precursors for dopamine receptor modulators .
  • Prodrug Design : Hydrolysis of the bromoethyl group under physiological pH yields bioactive ethylamine derivatives .

Q. What role does this compound play in coordination chemistry for catalytic systems?

  • Methodological Answer :

  • Ligand Design : The pyridine nitrogen and bromoethyl group enable chelation to transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for ethylene oligomerization .
  • Spectroscopic Probes : EPR and magnetic susceptibility measurements reveal redox-active behavior in Cu(II) complexes, relevant to catalytic cycles .

Q. Safety and Compliance

Q. What are the critical hazard considerations when scaling up reactions involving this compound?

  • Methodological Answer :

  • Toxicology : The compound is classified as H302 (harmful if swallowed) and H314 (causes severe skin burns). Immediate decontamination with water is essential after exposure .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal to avoid environmental release of Br⁻ ions .

Q. Data Contradictions and Resolutions

Q. How can researchers reconcile discrepancies in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Source Analysis : Variability often stems from differences in catalyst purity (e.g., NiCl₂ vs. Ni(COD)₂) .
  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, solvent drying) and validate via control experiments .

Properties

IUPAC Name

2-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWCPLGFXOCGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512813
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39232-04-7
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-(hydroxyethyl)pyridine (10 mL, 88.8 mmol) was added HBr (conc) (90 mL). The mixture was heated to reflux overnight. The next day, excess HBr was removed and the resulting solid recrystallized from iPrOH to provide 2-(bromoethyl)pyridine, yield=100%. 1H NMR (300 MHz, DMSO) δ3.0 (t, 2H), 3.9 (t, 2H), 7.79 (t, 1H), 7.8 (d, 1H), 8.4 (t, 1H), 8.7 (d, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-pyridineethanol (1.00 ml) in tetrahydrofuran (20 ml) were successively added triphenylphosphine (3.51 g) and carbon tetrabromide (4.44 g) with stirring at room temperature, and the resulting mixture was stirred at room temperature overnight. After stirring, to the reaction mixture was added diethyl ether, and insoluble materials were filtered off, and the organic layer was washed successively with a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (1:3) as the eluent to afford the title compound (1.30 g, yield: 78%) as a yellow oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78%

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of 2-pyridin-2-yl-ethanol (1 g, 8.1 mmol) in diethyl ether (20 mL) was added freshly distilled phosphorous tribromide (0.75 g, 2.7 mmol) over 15 min. The reaction mixture was warmed to r.t. and stirred for a further 5 hours. The reaction mixture was poured into an excess of cooled bicarbonate solution and extracted with dichloromethane (×2). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 2-(2-bromo-ethyl)-pyridine (0.87 g, 58%) as a liquid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(2-Bromoethyl)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(2-Bromoethyl)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(2-Bromoethyl)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(2-Bromoethyl)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(2-Bromoethyl)pyridine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-(2-Bromoethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.